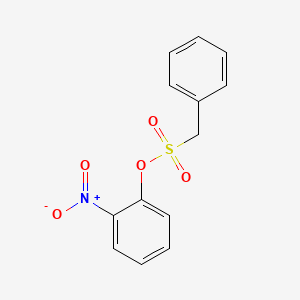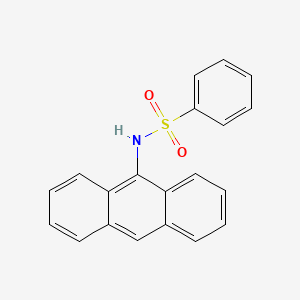
N-(Anthracen-9-YL)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Anthracen-9-YL)benzenesulfonamide is an organic compound that features an anthracene moiety attached to a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Anthracen-9-YL)benzenesulfonamide typically involves a condensation reaction between 9-anthracene carboxaldehyde and a sulfonamide derivative. A common method includes the use of an acid catalyst to facilitate the reaction. For example, a straightforward condensation methodology with an acid catalyst can be employed to synthesize the Schiff base ligand, which is then coordinated with a transition metal ion in an ethanolic medium .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Anthracen-9-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: The compound can participate in substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety can lead to anthraquinone derivatives, while reduction of the sulfonamide group can yield amine derivatives.
Aplicaciones Científicas De Investigación
N-(Anthracen-9-YL)benzenesulfonamide has several scientific research applications:
Chemistry: It is used in the synthesis of metal complexes and as a ligand in coordination chemistry
Biology: The compound has shown potential as an antimicrobial and anticancer agent
Medicine: Research indicates its potential use in developing therapeutic agents for various diseases
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of N-(Anthracen-9-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial and anticancer activities are attributed to its ability to inhibit enzymes and disrupt cellular processes . The compound can interact with DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and anthracene-based compounds. Examples are:
- 4-((Anthracen-9-ylmethylene)amino)-N-(pyridin-2-yl)benzenesulfonamide .
- Arylated benzenesulfonamides with various substituents .
Uniqueness
N-(Anthracen-9-YL)benzenesulfonamide is unique due to its specific combination of the anthracene and benzenesulfonamide moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from other similar compounds .
Propiedades
Número CAS |
55431-69-1 |
|---|---|
Fórmula molecular |
C20H15NO2S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-anthracen-9-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H15NO2S/c22-24(23,17-10-2-1-3-11-17)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H |
Clave InChI |
XMEOSIRZGAJGJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


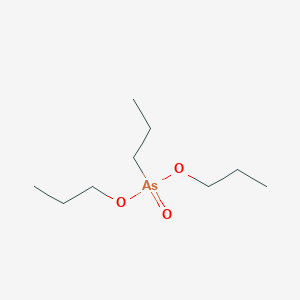
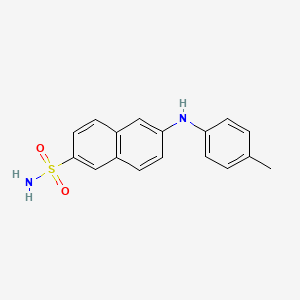
stannane](/img/structure/B14629820.png)
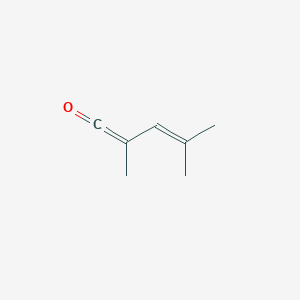
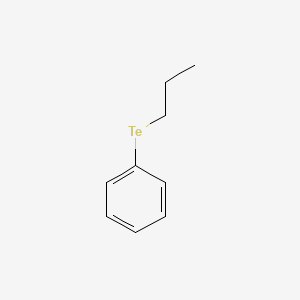
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

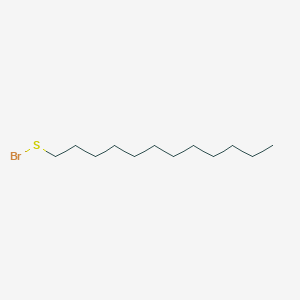

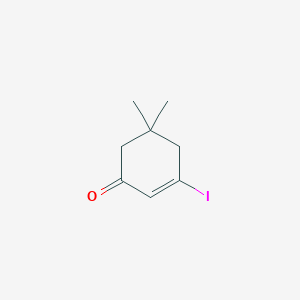

octylsulfanium bromide](/img/structure/B14629853.png)
